molecular formula C21H26FN5O2S2 B11204984 2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide

2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B11204984
M. Wt: 463.6 g/mol
InChI Key: RUZOCMMFJSGAQL-UHFFFAOYSA-N
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Description

2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(5-FLUORO-2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties

Preparation Methods

The synthesis of 2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(5-FLUORO-2-METHYLPHENYL)ACETAMIDE involves multiple stepsCommon reagents used in the synthesis include hydrazonoyl halides, triethylamine, and arylidenemalononitrile . The reaction conditions typically involve refluxing in ethanol or acetic acid to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substituents can be introduced at different positions on the thiazole ring through nucleophilic substitution reactions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new derivatives.

Scientific Research Applications

2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(5-FLUORO-2-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and proteins involved in cell proliferation and survival. The thiazole ring plays a crucial role in binding to the active sites of these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

Compared to these compounds, 2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(5-FLUORO-2-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of substituents, which may enhance its biological activity and specificity.

Properties

Molecular Formula

C21H26FN5O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

2-[[2-(diethylamino)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide

InChI

InChI=1S/C21H26FN5O2S2/c1-6-26(7-2)20-24-18-17(31-20)19(29)27(12(3)4)21(25-18)30-11-16(28)23-15-10-14(22)9-8-13(15)5/h8-10,12H,6-7,11H2,1-5H3,(H,23,28)

InChI Key

RUZOCMMFJSGAQL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)C)C(C)C

Origin of Product

United States

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